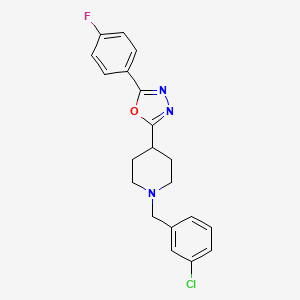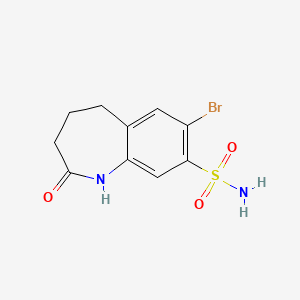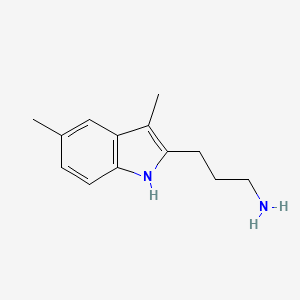
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine, also known as DMIA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, drug discovery, and neuroscience. DMIA belongs to the class of indole-based compounds and has a unique chemical structure that makes it an interesting molecule for scientific research.
Mechanism of Action
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine exerts its biological effects by binding to the serotonin receptors in the brain. This binding leads to the activation of intracellular signaling pathways that regulate various physiological processes such as mood, appetite, and sleep. This compound has been shown to act as a partial agonist of the serotonin receptor, which means that it can both activate and inhibit the receptor depending on the concentration and location of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood and behavior. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a high affinity for serotonin receptors, which makes it an ideal tool for studying the effects of serotonin signaling in various biological systems. However, this compound also has some limitations. It is a relatively new compound, and its effects on various biological systems are still being studied. Additionally, this compound has been shown to have some toxicity in animal models, which raises concerns about its safety for use in humans.
Future Directions
There are several future directions for research on 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various neurological disorders. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound in various animal models and to assess its safety for use in humans.
Synthesis Methods
The synthesis of 3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 3,5-dimethylindole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium borohydride to yield this compound in high yield and purity.
Scientific Research Applications
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have a high affinity for serotonin receptors, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
3-(3,5-dimethyl-1H-indol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-5-6-13-11(8-9)10(2)12(15-13)4-3-7-14/h5-6,8,15H,3-4,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMPZYHWMZQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)
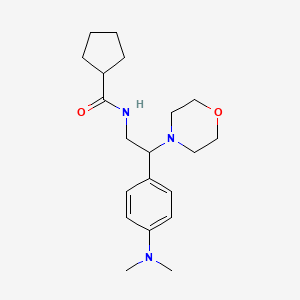
![Ethyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2410542.png)
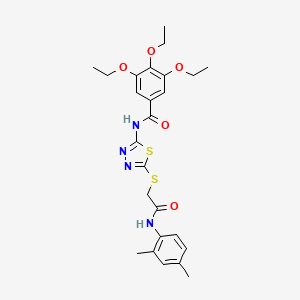
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![2,2-dimethyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]propanamide](/img/structure/B2410546.png)
![4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid](/img/structure/B2410547.png)

![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2410553.png)
